molecular formula C8H6ClIN2 B1371903 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-16-8

5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1371903
CAS No.: 1000340-16-8
M. Wt: 292.5 g/mol
InChI Key: YJEFLWVLVKJLRY-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of this compound and its derivatives involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthetic route for this compound is not available in the retrieved data.

Scientific Research Applications

Synthesis of Derivatives

5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine has been utilized as a building block in the synthesis of various derivatives. For instance, its reaction with phenolates and activated methylene nucleophiles leads to the formation of 4-substituted 7-azaindole derivatives, highlighting its role in creating diverse chemical structures (Figueroa‐Pérez et al., 2006).

Development of Heterocyclic Systems

This compound is crucial in the development of new heterocyclic systems. For example, the palladium-catalyzed reaction of methyl 5-amino-4-chloro(or iodo)-7-methyl-2-methylthiopyrrolo[2,3-d]pyrimidine-6-carboxylate with arylacetylenes results in novel heterocycles, demonstrating the compound's utility in advancing organic chemistry (Tumkevičius & Masevičius, 2004).

Synthesis of Multidentate Agents

Functionalization studies of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have been conducted, where amino groups were introduced onto 6-position of 7-azaindole to form multidentate agents. This showcases the versatility of the compound in creating complex structures useful in various chemical applications (Minakata et al., 1992).

Antibacterial Agents

Some derivatives synthesized using this compound have been screened as antibacterial agents, suggesting potential applications in pharmaceutical research (Abdel-Mohsen & Geies, 2008).

Fluorophores in OLEDs

Derivatives of this compound, such as tetra-aryl 7-azaindoles, have shown potential use as fluorophores in OLEDs, sensors, and bio-imaging tools due to their aggregate-induced emission (AIE) properties, highlighting its significance in material science and technology (Cardoza, Das, & Tandon, 2019).

Properties

IUPAC Name

5-chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEFLWVLVKJLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646864
Record name 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-16-8
Record name 5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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